4,7,8-Trichloroquinazoline

Description

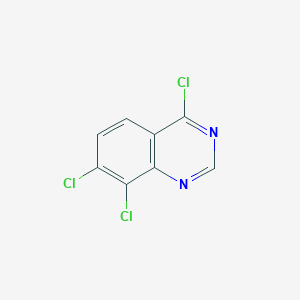

Structure

3D Structure

Properties

IUPAC Name |

4,7,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDQSHQMHCEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027775-18-3 | |

| Record name | 4,7,8-trichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4,7,8-Trichloroquinazoline: Principles and Protocols

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The specific isomeric substitution pattern of chlorine atoms on this heterocyclic system can profoundly influence its biological activity and synthetic utility. This technical guide provides a detailed, in-depth exploration of the synthetic pathway to 4,7,8-trichloroquinazoline, a key intermediate for chemical and pharmaceutical research. The guide focuses on the chemical principles, reaction mechanisms, and detailed experimental protocols necessary for its successful laboratory preparation, aimed at researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] 4,7,8-Trichloroquinazoline, in particular, serves as a versatile building block where the chlorine atoms at positions 4, 7, and 8 offer distinct reactivity for subsequent functionalization through nucleophilic substitution reactions. The chlorine at the C4 position is especially reactive, making it a prime site for introducing various amine, ether, or thioether linkages to build diverse molecular libraries.

The synthesis of 4,7,8-trichloroquinazoline is most effectively approached through a two-step sequence starting from a readily available substituted anthranilic acid. This strategy involves:

-

Cyclocondensation: Formation of the core quinazolinone ring system.

-

Chlorination: Conversion of the quinazolinone intermediate to the final trichlorinated product.

This guide will elaborate on the mechanistic underpinnings and practical execution of this synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces back to 2-amino-3,4-dichlorobenzoic acid. This analysis forms the foundation of the forward synthesis plan.

Caption: Retrosynthetic pathway for 4,7,8-trichloroquinazoline.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is a robust two-step process. Understanding the "why" behind each step is critical for successful execution and troubleshooting.

Step 1: Synthesis of 7,8-Dichloroquinazolin-4(3H)-one

The initial step involves the construction of the heterocyclic quinazolinone core. This is achieved via the cyclocondensation of 2-amino-3,4-dichlorobenzoic acid with a one-carbon source, most commonly formamide.[2]

-

Causality of Experimental Choice: Formamide serves a dual role in this reaction. It acts as the source of the C2 carbon of the quinazoline ring and also functions as a high-boiling solvent, facilitating the reaction at the required elevated temperatures (typically 150-160 °C) to drive the condensation and subsequent cyclization.[2] The reaction proceeds through an initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring.

Step 2: Chlorination of 7,8-Dichloroquinazolin-4(3H)-one

The conversion of the 4-oxo group of the quinazolinone to a chloro group is a critical transformation. This is accomplished using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][4][5] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed.[6]

-

Mechanistic Deep Dive: The reaction of a quinazolinone with POCl₃ is not a simple direct displacement. It proceeds in two distinct stages.[3][5]

-

Phosphorylation: At lower temperatures (t < 25 °C), the quinazolinone oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of an O-phosphorylated intermediate.[3][5] This intermediate is highly electrophilic at the C4 position.

-

Chloride Attack & Elimination: Upon heating (typically 70-100 °C), a chloride ion (Cl⁻), present in the POCl₃ medium, acts as a nucleophile and attacks the activated C4 position.[3][4][5] This is followed by the elimination of a dichlorophosphate leaving group, resulting in the formation of the 4-chloroquinazoline product.[3][5] A minimum of one molar equivalent of POCl₃ is necessary for efficient conversion.[3][5]

-

The overall synthetic workflow is illustrated below.

Caption: Overall synthetic scheme for 4,7,8-trichloroquinazoline.

Detailed Experimental Protocols

The following protocols are consolidated from established methodologies and provide a self-validating framework for laboratory synthesis.

Protocol 1: Synthesis of 7,8-Dichloroquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3,4-dichlorobenzoic acid (1.0 eq) with an excess of formamide (approximately 10-20 eq).[2]

-

Heating: Heat the reaction mixture in an oil bath to 150-160 °C. Maintain this temperature for 2-4 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water while stirring vigorously.

-

Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove residual formamide. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the desired 7,8-dichloroquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of 4,7,8-Trichloroquinazoline

(Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, place the 7,8-dichloroquinazolin-4(3H)-one (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base can be added to facilitate the reaction, though heating in neat POCl₃ is often sufficient.[3][7]

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours.[4] The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Co-evaporation with a high-boiling inert solvent like toluene can help remove the last traces.[4]

-

Quenching: Very slowly and carefully, quench the residue by adding it to crushed ice with vigorous stirring. This is a highly exothermic step.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 7-8. The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water and dry it under vacuum. The crude 4,7,8-trichloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Expected Appearance |

| 7,8-Dichloroquinazolin-4(3H)-one | C₈H₄Cl₂N₂O | 215.04 | 80-90% | Off-white to pale yellow solid |

| 4,7,8-Trichloroquinazoline | C₈H₃Cl₃N₂ | 233.49 | 85-95% | White to light tan solid |

Characterization Notes:

-

¹H NMR: The proton NMR spectrum should show characteristic aromatic proton signals consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR will confirm the number and chemical environment of the carbon atoms in the heterocyclic ring.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the chlorine atoms.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of 4,7,8-trichloroquinazoline is a reliable and scalable process that relies on two fundamental transformations in heterocyclic chemistry: cyclocondensation and chlorination. By understanding the mechanisms behind the Niementowski-type quinazoline synthesis and the POCl₃-mediated chlorination, researchers can effectively produce this valuable intermediate. The protocols detailed herein provide a robust foundation for the synthesis, purification, and characterization of 4,7,8-trichloroquinazoline, enabling its use in the development of novel and complex molecules for pharmaceutical and materials science applications.

References

-

Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

Dong, H., Liu, Y., Liu, C., & Wang, G. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(12), 9239–9247. [Link]

-

Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (2023). 4,7-Dichloroquinoline. In Wikipedia. [Link]

-

RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]

-

Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

-

Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]

-

MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. [Link]

-

ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

Dove Medical Press. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 255–273. [Link]

-

PubMed Central. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry, 257, 115509. [Link]

- Google Patents. (2014).

-

ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

PubMed Central. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2268. [Link]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Introduction: The Quinazoline Scaffold and the Untapped Potential of 4,7,8-Trichloroquinazoline

An In-Depth Technical Guide to 4,7,8-Trichloroquinazoline: Properties, Synthesis, and Potential

Disclaimer: This document provides a comprehensive technical overview of 4,7,8-trichloroquinazoline. It is important to note that experimentally verified data for this specific isomer is limited in peer-reviewed literature. Therefore, this guide synthesizes available predicted data with established principles of quinazoline chemistry, drawing parallels from well-characterized structural analogs to project the properties, reactivity, and potential applications of the title compound. All proposed methodologies should be considered theoretical until validated by laboratory experimentation.

The quinazoline framework, a benzo-fused pyrimidine system, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively studied and developed into successful therapeutic agents, largely due to their ability to act as kinase inhibitors.[1][2] Compounds like gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have become cornerstone treatments for certain cancers. The diverse biological activities of quinazolines are broad, spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

This guide focuses on the specific, yet poorly characterized, derivative: 4,7,8-trichloroquinazoline. While its close analogs are pivotal intermediates in chemical synthesis, 4,7,8-trichloroquinazoline itself remains largely unexplored. The strategic placement of three chlorine atoms suggests a unique electronic profile and a highly versatile chemical intermediate for the synthesis of novel bioactive molecules. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its predicted chemical properties, a plausible synthetic route, its anticipated reactivity, and its potential as a building block for future discovery programs.

Chemical Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Lacking extensive experimental data, we rely on high-quality computational predictions to profile 4,7,8-trichloroquinazoline.

Caption: 2D Chemical Structure of 4,7,8-trichloroquinazoline.

Table 1: Chemical Identifiers and Properties of 4,7,8-Trichloroquinazoline

| Property | Value | Source |

| CAS Number | 1027775-18-3 | [5] |

| Molecular Formula | C₈H₃Cl₃N₂ | [5] |

| Molecular Weight | 233.48 g/mol | [5] |

| Predicted Boiling Point | 353.6 ± 37.0 °C | [5] |

| Predicted Density | 1.600 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 0.14 ± 0.70 | [5] |

Proposed Synthesis and Characterization

While a validated synthesis for 4,7,8-trichloroquinazoline is not published, a robust and highly precedented synthetic route can be proposed based on the standard preparation of 4-chloroquinazolines from their 4(3H)-quinazolinone precursors. This transformation is a cornerstone of quinazoline chemistry.

Proposed Synthetic Pathway

The most logical approach involves the chlorination of the corresponding 7,8-dichloro-4(3H)-quinazolinone. This precursor would likely be synthesized from 2-amino-3,4-dichlorobenzoic acid. The final chlorination step is typically achieved with high efficiency using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7]

Caption: Proposed two-step synthesis of 4,7,8-trichloroquinazoline.

Hypothetical Experimental Protocol

Step 1: Synthesis of 7,8-Dichloro-4(3H)-quinazolinone

-

To a round-bottom flask, add 2-amino-3,4-dichlorobenzoic acid (1.0 equiv) and formamidine acetate (1.2 equiv).

-

Add formamide as the solvent and heat the mixture to 160 °C.

-

Maintain the temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Pour the mixture into water, stir, and collect the solid product by vacuum filtration.

-

Wash the solid with water and dry under vacuum to yield 7,8-dichloro-4(3H)-quinazolinone.

Step 2: Synthesis of 4,7,8-Trichloroquinazoline

-

Suspend the dried 7,8-dichloro-4(3H)-quinazolinone (1.0 equiv) in thionyl chloride (SOCl₂) (10-20 equiv).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equiv) dropwise to the stirring suspension.

-

Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction should become a clear solution upon completion.[6][7]

-

Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure.

-

Carefully quench the residue by pouring it onto crushed ice.

-

Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield pure 4,7,8-trichloroquinazoline.

Characterization

The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Would confirm the aromatic proton and carbon framework.

-

Mass Spectrometry (MS): Would verify the molecular weight and isotopic pattern characteristic of a trichlorinated compound.

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for the aromatic C-H and C=N/C=C bonds.

Predicted Reactivity and Chemical Transformations

The reactivity of 4,7,8-trichloroquinazoline is dictated by the electron-deficient nature of the quinazoline ring, further amplified by the inductive effect of the three chlorine atoms. The C4 position is predicted to be the most reactive site.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is a well-established reactivity pattern for 2,4-dichloroquinazolines and 4-chloroquinazolines, where the C4-Cl is significantly more labile than the C2-Cl or any chlorine on the benzene ring.[8][9] The C4 position is more electron-deficient due to its proximity to the pyrimidine nitrogen atoms, making it the preferred site for nucleophilic attack. Reactions with various nucleophiles (amines, alcohols, thiols) are expected to proceed regioselectively at this position under relatively mild conditions.[2][9]

Caption: Predicted regioselective SₙAr reactions of 4,7,8-trichloroquinazoline.

This selective reactivity makes 4,7,8-trichloroquinazoline an excellent precursor for generating libraries of 4-substituted quinazolines, while retaining the 7,8-dichloro substitution pattern for further, more forcing, modifications if desired.

Applications in Research and Drug Discovery

Given the established importance of the quinazoline scaffold, 4,7,8-trichloroquinazoline represents a valuable, if underutilized, building block for the synthesis of novel compounds with potential therapeutic applications.

-

Kinase Inhibitors: The primary application would be in the synthesis of 4-anilinoquinazoline derivatives as potential tyrosine kinase inhibitors (TKIs). The SₙAr reaction with a substituted aniline would yield a core structure analogous to drugs like gefitinib. The 7,8-dichloro pattern on the benzene ring offers a unique substitution that could modulate kinase selectivity, potency, and pharmacokinetic properties compared to existing inhibitors.[1][2]

-

Antimicrobial and Antiviral Agents: The quinazoline core is present in various compounds with demonstrated antimicrobial and antiviral activities.[3][4] 4,7,8-Trichloroquinazoline could serve as a starting point for creating novel derivatives to be screened against a wide range of pathogens.

-

Chemical Probe Development: As a highly reactive and functionalizable scaffold, it can be used to develop chemical probes to study biological pathways. For instance, it could be functionalized with fluorescent tags or affinity labels.

Conclusion

4,7,8-Trichloroquinazoline is a compound with significant untapped potential. While experimental data remains scarce, a robust understanding of fundamental quinazoline chemistry allows for a confident prediction of its properties and behavior. Its structure suggests it is a highly valuable intermediate, particularly for the regioselective synthesis of 4-substituted quinazolines via nucleophilic aromatic substitution. The projected ease of synthesis and the high reactivity of the C4-chloro group position this molecule as an ideal starting material for medicinal chemists and researchers aiming to develop the next generation of quinazoline-based therapeutics. This guide provides the theoretical foundation necessary to begin the practical exploration of this promising chemical entity.

References

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Available at: [Link]

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024). NIH. Available at: [Link]

-

Structures of representative 4-substituted quinazolines with bioactivity. ResearchGate. Available at: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2023). MDPI. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2014). PubMed Central. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). PubMed Central. Available at: [Link]

-

Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available at: [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

-

Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,7,8-Trichloroquinazoline CAS#: 1027775-18-3 [m.chemicalbook.com]

- 6. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Guide to the Mechanism of Action of 4,7,8-Trichloroquinazoline: A Hypothetical Framework for a Novel Kinase Inhibitor

Disclaimer: The compound 4,7,8-Trichloroquinazoline is not extensively characterized in the current scientific literature. This document, therefore, presents a hypothetical, yet scientifically rigorous, framework for elucidating its mechanism of action. The proposed strategies are based on the well-established biological activities of the broader quinazoline and chloro-quinazoline chemical classes.

Introduction: The Quinazoline Scaffold and the Promise of Polychlorination

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] A significant portion of these activities arises from the ability of quinazoline derivatives to act as potent enzyme inhibitors, particularly targeting protein kinases.[1][6][7] The substitution pattern on the quinazoline ring is critical in defining the specific biological activity and target selectivity.

Chlorination, in particular, has been shown to modulate the pharmacological profile of various heterocyclic compounds, often enhancing their potency and influencing their target interactions.[8][9][10] The subject of this guide, 4,7,8-Trichloroquinazoline, presents a unique polychlorination pattern that suggests the potential for novel and potent biological activity. This document outlines a comprehensive research plan to investigate the hypothetical mechanism of action of this compound, focusing on its potential as a kinase inhibitor in oncology.

Part 1: Initial Hypothesis - Targeting Receptor Tyrosine Kinases

Based on the extensive literature on 4-anilinoquinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, a primary hypothesis is that 4,7,8-Trichloroquinazoline may function as a competitive inhibitor at the ATP-binding site of these enzymes.[1][11][12] The chlorine substitutions at positions 7 and 8 could potentially enhance binding affinity within the hydrophobic pocket of the kinase domain, while the chlorine at position 4 offers a reactive site for either direct interaction or further chemical modification.

Proposed Signaling Pathway Involvement

The diagram below illustrates the canonical EGFR signaling pathway, a likely target for modulation by a quinazoline-based inhibitor.

Caption: Proposed inhibition of the EGFR signaling pathway by 4,7,8-Trichloroquinazoline.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is necessary to systematically investigate the biological activity of 4,7,8-Trichloroquinazoline. The following experimental workflow is designed to test our primary hypothesis and explore alternative mechanisms.

Caption: A stepwise experimental workflow for investigating the mechanism of action.

In Vitro Cytotoxicity Screening

The initial step is to assess the cytotoxic potential of 4,7,8-Trichloroquinazoline against a panel of human cancer cell lines. This will provide preliminary data on its potency and selectivity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 4,7,8-Trichloroquinazoline in DMSO and further dilute in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | Hypothetical IC50 (µM) of 4,7,8-Trichloroquinazoline |

| A549 | Lung Carcinoma | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 5.1 |

| HCT116 | Colon Carcinoma | 1.8 |

| PC-3 | Prostate Cancer | 7.3 |

Target Identification: Kinase Panel Screening

To identify the direct molecular targets of 4,7,8-Trichloroquinazoline, a broad in vitro kinase panel screen is essential. This will reveal which kinases are inhibited by the compound and with what potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Promega) that offers a wide range of purified human kinases.

-

Compound Submission: Submit 4,7,8-Trichloroquinazoline at a screening concentration (e.g., 10 µM).

-

Kinase Reaction: The kinase reactions are typically performed in a buffer containing the purified kinase, a substrate (peptide or protein), and ATP. The reaction is initiated by the addition of ATP.

-

Inhibition Measurement: The activity of each kinase is measured in the presence and absence of the test compound. The method of detection can vary (e.g., radiometric, fluorescence, luminescence).

-

Data Analysis: The percentage of inhibition for each kinase is calculated. For significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve is generated to determine the IC50 value.

Signaling Pathway Analysis: Western Blotting

Once a primary kinase target is identified (e.g., EGFR), western blotting can be used to confirm the on-target effect in a cellular context by examining the phosphorylation status of downstream signaling proteins.

Experimental Protocol: Western Blot for Phospho-ERK

-

Cell Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight.

-

Stimulation and Inhibition: Pre-treat the cells with varying concentrations of 4,7,8-Trichloroquinazoline for 2 hours. Then, stimulate the cells with 100 ng/mL of EGF for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Apoptosis Induction Assay

Many effective anticancer agents induce apoptosis in cancer cells.[8][9] Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to quantify the extent of apoptosis induced by 4,7,8-Trichloroquinazoline.

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Treat A549 cells with 4,7,8-Trichloroquinazoline at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Part 3: Alternative Mechanisms and Future Directions

While the primary hypothesis focuses on kinase inhibition, the broad biological activity of quinazolines suggests other potential mechanisms.[6][7] Future investigations could explore:

-

Topoisomerase Inhibition: Some quinazoline derivatives are known to inhibit topoisomerases, leading to DNA damage and cell death.[6]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another established anticancer mechanism for some heterocyclic compounds.

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a target for some quinazoline-based chemotherapeutics.[6]

Conclusion

This technical guide provides a hypothetical yet robust framework for the systematic investigation of the mechanism of action of the novel compound 4,7,8-Trichloroquinazoline. By leveraging established protocols and a logical, stepwise experimental approach, the proposed research plan is designed to efficiently identify its molecular targets, elucidate its impact on cellular signaling pathways, and ultimately define its therapeutic potential. The unique substitution pattern of this compound warrants a thorough investigation, which could lead to the development of a new class of potent and selective therapeutic agents.

References

-

Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. [Link]

-

Zhang, H., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules. [Link]

-

Jain, S., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. [Link]

-

Li, Y., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

-

Khan, I., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

-

Singh, S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

-

Al-Salama, Z., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

-

Hassanzadeh, F., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. [Link]

-

Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. [Link]

-

Sari, Y., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Molecules. [Link]

-

Liu, Y., et al. (2019). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules. [Link]

-

Krátký, M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals. [Link]

-

Kumar, A., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega. [Link]

-

Wikipedia. (2023). 4,7-Dichloroquinoline. [Link]

-

Zhang, Y., et al. (2017). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

-

Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 4,7,8-Trichloroquinazoline

An In-Depth Technical Guide to the In Silico Modeling of 4,7,8-Trichloroquinazoline for Drug Discovery Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of 4,7,8-Trichloroquinazoline, a representative of the versatile quinazoline scaffold. Recognizing that this specific isomer may be a novel or less-studied compound, we present a robust and adaptable computational workflow applicable to new chemical entities. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines methodological protocols with the underlying scientific rationale. We will navigate through the critical stages of in silico drug discovery, including physicochemical characterization, target identification, molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each step is detailed with field-proven insights to ensure technical accuracy and a self-validating experimental design.

Introduction: The Quinazoline Scaffold and the Subject of Our Study

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[1][2] These compounds are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antibacterial, and antifungal effects.[3] This guide focuses on a specific, lesser-known derivative, 4,7,8-Trichloroquinazoline. While direct experimental data on this particular isomer is scarce, its structural similarity to other biologically active quinazolines and quinolines makes it a compelling subject for in silico investigation.[4]

Our approach is grounded in the principle that the biological activity of a compound is a function of its chemical structure.[5] By leveraging computational tools, we can predict the behavior of 4,7,8-Trichloroquinazoline at a molecular level, thereby guiding its potential development as a therapeutic agent.[6]

Physicochemical Profile of 4,7,8-Trichloroquinazoline

| Property | Predicted Value for 4,7,8-Trichloroquinazoline | Reference Compound: 4,7,8-Trichloroquinoline |

| Molecular Formula | C₈H₃Cl₃N₂ | C₉H₄Cl₃N |

| Molecular Weight | 233.49 g/mol | 232.49 g/mol [4] |

| LogP (Octanol-Water Partition Coefficient) | ~4.0-4.5 | ~4.1[7] |

| Topological Polar Surface Area (TPSA) | ~25.78 Ų | ~12.89 Ų |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 1 |

Note: The values for 4,7,8-Trichloroquinazoline are estimates from computational tools and should be experimentally verified.

Target Identification: Where Does the Molecule Act?

A critical step in drug discovery is identifying the biological target(s) of a compound. For a novel molecule like 4,7,8-Trichloroquinazoline, we can employ a combination of ligand-based and structure-based approaches.

-

Ligand-Based Approach : This involves searching for known drugs or bioactive compounds that are structurally similar to our query molecule. The targets of these similar compounds are then considered potential targets for 4,7,8-Trichloroquinazoline. Quinazoline derivatives are known to target a variety of proteins, including:

-

Kinases : Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common targets for anticancer quinazolines.[2][8]

-

Tubulin : Some quinazolines act as microtubule targeting agents by binding to the colchicine site of tubulin.[8]

-

Bacterial Enzymes : In the context of antibacterial discovery, enzymes like β-ketoacyl-ACP-synthase II (FabF) have been identified as targets for quinazolines.[9]

-

-

Structure-Based Approach (Inverse Docking) : If no close structural analogs are found, we can perform inverse docking. This involves docking 4,7,8-Trichloroquinazoline against a large library of protein structures to identify potential binding partners.

For the purpose of this guide, we will proceed with a well-established target for quinazoline derivatives: Epidermal Growth Factor Receptor (EGFR) , a key player in many cancers.[10]

The In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail the core computational experiments for evaluating the interaction of 4,7,8-Trichloroquinazoline with its potential target, EGFR.

Caption: A generalized workflow for the in silico evaluation of a small molecule.

Ligand and Protein Preparation

The quality of your input structures directly impacts the reliability of your results. This preparatory phase is crucial and must be performed with care.

Protocol: Ligand Preparation

-

Obtain 2D Structure : Draw the 2D structure of 4,7,8-Trichloroquinazoline using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D : Convert the 2D structure to a 3D conformation.

-

Energy Minimization : Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring the ligand's geometry is realistic.

-

Assign Partial Charges : Assign partial charges to each atom (e.g., Gasteiger charges).

-

Save in a Docking-Compatible Format : Save the prepared ligand structure in a format compatible with your docking software (e.g., PDBQT for AutoDock).

Protocol: Protein Preparation

-

Download Protein Structure : Obtain the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1M17.

-

Clean the Structure : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The removal of water is important as their positions in a static crystal structure may not represent their dynamic nature in solution and can interfere with ligand binding.

-

Add Hydrogens : Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.

-

Assign Charges : Assign partial charges to the protein atoms.

-

Define the Binding Site : Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through pocket prediction algorithms.[11]

-

Save in a Docking-Compatible Format : Save the prepared protein structure in the appropriate format (e.g., PDBQT).

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[12][13] We will use AutoDock Vina, a widely used open-source docking program.[14]

Protocol: Molecular Docking with AutoDock Vina

-

Define the Grid Box : A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The size of the box should be large enough to accommodate the ligand in various orientations.

-

Run Docking Simulation : Execute the docking calculation. AutoDock Vina will explore different conformations of the ligand within the grid box and score them based on a semi-empirical free energy force field.

-

Analyze the Results : The output will be a set of binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[15] Analyze the top-ranked pose to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 4,7,8-Trichloroquinazoline and the amino acid residues of the EGFR active site.

Expected Docking Results (Hypothetical)

| Parameter | Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding affinity. |

| Key Interacting Residues | Met793, Gly796, Leu718, Thr790 | These residues are known to be important for inhibitor binding in the EGFR kinase domain. |

| Interaction Types | Hydrogen bond with Met793, hydrophobic interactions with Leu718. | These interactions anchor the ligand in the binding pocket. |

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer insights into the dynamic behavior of the complex over time.[16] This is crucial for assessing the stability of the predicted binding pose. We will use GROMACS, a versatile and widely used MD simulation package.[17]

Caption: A typical workflow for a molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

-

System Preparation : Start with the best-docked pose of the 4,7,8-Trichloroquinazoline-EGFR complex.

-

Topology Generation : Generate topology files for both the protein and the ligand. The topology file contains information about atom types, bonds, angles, and charges.

-

Solvation : Place the complex in a box of water molecules to simulate a physiological environment.

-

Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

Energy Minimization : Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration : Perform a two-step equilibration process: first under constant volume and temperature (NVT ensemble), then under constant pressure and temperature (NPT ensemble). This ensures the system is stable before the production run.

-

Production MD : Run the main simulation for a desired length of time (e.g., 100 nanoseconds).

-

Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the complex. Key metrics to evaluate include:

-

Root Mean Square Deviation (RMSD) : Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual amino acid residues.

-

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

A stable complex in an MD simulation provides greater confidence in the docking results.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6][18] If you have a dataset of quinazoline derivatives with known EGFR inhibitory activity, you can build a QSAR model to predict the activity of 4,7,8-Trichloroquinazoline.

Protocol: QSAR Model Development

-

Data Collection : Gather a dataset of quinazoline derivatives with their corresponding biological activities (e.g., IC50 values for EGFR inhibition).

-

Descriptor Calculation : For each molecule in the dataset, calculate a set of molecular descriptors. These can include physicochemical properties, electronic properties, and topological indices.

-

Model Building : Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

-

Model Validation : Validate the model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.[10]

-

Prediction : Use the validated QSAR model to predict the EGFR inhibitory activity of 4,7,8-Trichloroquinazoline.

A predictive QSAR model can be a powerful tool for prioritizing compounds for synthesis and experimental testing.[5][19]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization and evaluation of 4,7,8-Trichloroquinazoline as a potential drug candidate. By integrating techniques such as molecular docking, molecular dynamics simulations, and QSAR modeling, we can gain significant insights into its potential biological targets and mechanism of action before committing to costly and time-consuming laboratory experiments. The methodologies described herein are not only applicable to 4,7,8-Trichloroquinazoline but can be adapted for the in silico evaluation of any novel small molecule. The results from these computational studies provide a strong foundation for further experimental validation, including chemical synthesis, in vitro biological assays, and eventually, preclinical and clinical development.

References

-

4,7-Dichloroquinoline - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved January 19, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved January 19, 2026, from [Link]

- Industrial preparation method of 4,7-dichloroquinoline - Google Patents. (n.d.).

-

Synthesis of 7-chloroquinolinyl-4- - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2024, May 25). Retrieved January 19, 2026, from [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Retrieved January 19, 2026, from [Link]

-

Quinazoline-related structures crystallised with different target... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (n.d.). Retrieved January 19, 2026, from [Link]

-

Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery - PubMed Central. (2024, October 9). Retrieved January 19, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13). Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PubMed Central. (2022, April 19). Retrieved January 19, 2026, from [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click - YouTube. (2023, June 24). Retrieved January 19, 2026, from [Link]

-

Ligan-Protein Simulation - HitchhikersAI. (n.d.). Retrieved January 19, 2026, from [Link]

-

In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses - American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

-

13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11). Retrieved January 19, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJ Wave. (n.d.). Retrieved January 19, 2026, from [Link]

-

4,5,7-Trichloroquinoline | C9H4Cl3N | CID 615835 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Small molecule docking - Bonvin Lab. (n.d.). Retrieved January 19, 2026, from [Link]

-

Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery - PubMed. (2024, October 9). Retrieved January 19, 2026, from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved January 19, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]

-

Quantitative structure–activity relationship-based computational approaches - PMC. (2022, July 15). Retrieved January 19, 2026, from [Link]

-

Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods - YouTube. (2024, October 15). Retrieved January 19, 2026, from [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rjwave.org [rjwave.org]

- 6. jocpr.com [jocpr.com]

- 7. 4,5,7-Trichloroquinoline | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses - American Chemical Society [acs.digitellinc.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein-Ligand Complex [mdtutorials.com]

- 18. neovarsity.org [neovarsity.org]

- 19. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Research Roadmap to Unveiling the Biological Targets of 4,7,8-Trichloroquinazoline: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Scaffold as a Privileged Motif in Drug Discovery

The quinazoline core represents a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and profound biological impact.[1][2] This heterocyclic aromatic system, formed by the fusion of a benzene and a pyrimidine ring, is the foundational blueprint for numerous FDA-approved therapeutics.[3][4] Most notably, the quinazoline scaffold has been exceptionally successful in the realm of oncology, particularly as a "hinge-binding" motif for protein kinase inhibitors. This has led to the development of transformative anticancer drugs such as gefitinib and erlotinib, which selectively target the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The true power of this scaffold lies in its chemical tractability; substitutions at its various positions allow for the meticulous optimization of potency, target selectivity, and pharmacokinetic profiles.[6][7] Beyond its role in cancer therapy, the quinazoline framework has been linked to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[8][9][10]

This technical guide shifts the focus to 4,7,8-trichloroquinazoline , a novel and hitherto unexplored analogue. The distinct trichlorinated substitution pattern presents an intriguing chemical entity with the potential for unique molecular interactions and a novel pharmacological profile. As no specific biological data for this compound currently exists in the public domain, this document serves as a comprehensive, hypothesis-driven roadmap. It provides a systematic, multi-phase research workflow designed to rigorously identify, validate, and characterize the potential biological targets of this promising molecule.

Formulating the Central Hypothesis: Targeting the Human Kinome

Drawing from the vast repository of data on analogous structures, the principal scientific hypothesis is that 4,7,8-trichloroquinazoline functions as a modulator of protein kinase activity . The quinazoline core is a well-validated pharmacophore that effectively competes with ATP for the binding pocket of numerous kinases. The specific chlorine substitutions at positions 4, 7, and 8 are predicted to influence the compound's electronic properties and steric profile, potentially conferring novel selectivity and potency.

Our initial target exploration will therefore be centered on key kinase families implicated in disease, primarily cancer:

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): A canonical target for quinazoline inhibitors, critical in many epithelial cancers.[3]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of tumor angiogenesis.[1][6]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell proliferation and angiogenesis.[6]

-

-

Non-Receptor Tyrosine Kinases:

-

Src Family Kinases: Central nodes in multiple oncogenic signaling pathways.

-

-

Serine/Threonine Kinases:

While the human kinome is the highest probability target space, a prudent discovery strategy must remain open to other possibilities. Secondary screening efforts should consider other enzyme classes where quinazoline derivatives have shown activity, such as Poly (ADP-ribose) polymerase (PARP) and Topoisomerases .[4]

A Validated Workflow for Target Identification and Mechanistic Elucidation

A robust and efficient target deconvolution strategy requires a phased approach, where each stage builds upon the last to generate a comprehensive and validated target profile. The following workflow integrates computational, biochemical, and cell-based methodologies to move from broad screening to precise mechanistic insights.

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted quinazolinones and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,7,8-Trichloroquinazoline Derivatives and Analogs for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4,7,8-trichloroquinazoline and its derivatives. We will explore the synthesis of this core scaffold, strategies for its diversification, and the significant therapeutic potential of its analogs, particularly in the realm of targeted cancer therapy. This document is designed to be a practical resource, blending established chemical principles with actionable insights for the laboratory.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal scaffold for interacting with biological targets.[2] This has led to the development of numerous FDA-approved drugs based on the quinazoline core, particularly in oncology.[3]

Among the vast landscape of quinazoline chemistry, halogenated derivatives offer unique advantages. The introduction of chlorine atoms, as in the 4,7,8-trichloroquinazoline core, serves two primary purposes: it modulates the electronic properties of the ring system, which can enhance binding affinity to target proteins, and it provides reactive handles for the synthesis of diverse chemical libraries.[4] This guide will focus on the strategic utilization of the 4,7,8-trichloroquinazoline scaffold for the generation of novel therapeutic candidates.

Part 1: The 4,7,8-Trichloroquinazoline Core: Synthesis and Reactivity

Physicochemical Properties

A foundational understanding of the core molecule is essential before embarking on the synthesis of its derivatives.

| Property | Value |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 231.93 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 3.8 |

Data sourced from PubChem.

Synthesis of the 4,7,8-Trichloroquinazoline Core

While direct literature on the synthesis of 4,7,8-trichloroquinazoline is sparse, a plausible and robust synthetic route can be designed based on the well-established Niementowski quinazolinone synthesis.[5] This method involves the cyclocondensation of an appropriately substituted anthranilic acid with formamide.[6]

The key starting material would be 2-amino-3,4,6-trichlorobenzoic acid . The synthesis proceeds in two main conceptual steps: formation of the quinazolinone, followed by chlorination at the 4-position.

Step 1: Synthesis of 7,8-Dichloroquinazolin-4(3H)-one

This step utilizes the Niementowski reaction.[5] The reaction of 2-amino-3,4-dichlorobenzoic acid with an excess of formamide at elevated temperatures leads to the formation of the quinazolinone ring.[7]

Step 2: Chlorination to 4,7,8-Trichloroquinazoline

The resulting 7,8-dichloroquinazolin-4(3H)-one can then be converted to the target 4,7,8-trichloroquinazoline by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.

Caption: Proposed synthetic pathway to 4,7,8-trichloroquinazoline.

Reactivity and Rationale for Derivatization

The three chlorine atoms on the 4,7,8-trichloroquinazoline scaffold exhibit differential reactivity, which is the cornerstone of its utility in combinatorial chemistry. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than those at the 7- and 8-positions.[8] This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.[8]

This selective reactivity allows for the precise introduction of a wide variety of nucleophiles at the C4 position while leaving the C7 and C8 chlorines intact for potential further modification or for their contribution to the overall pharmacophore.[9]

Part 2: Synthesis of 4,7,8-Trichloroquinazoline Derivatives: A Practical Workflow

The generation of a library of analogs from the 4,7,8-trichloroquinazoline core is typically achieved through nucleophilic aromatic substitution at the C4 position. A general workflow for this process is outlined below.

Caption: General workflow for synthesizing a library of quinazoline derivatives.

Experimental Protocol: Synthesis of a 4-Anilino-7,8-dichloroquinazoline Analog

This protocol provides a representative example of the synthesis of a 4-anilino substituted derivative, a common motif in kinase inhibitors.[2]

Materials:

-

4,7,8-Trichloroquinazoline (1.0 eq)

-

Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)

-

Solvent (e.g., Isopropanol, n-Butanol, or DMF)

-

Base (optional, e.g., DIPEA or K₂CO₃)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

TLC plates and appropriate mobile phase for monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4,7,8-trichloroquinazoline (1.0 eq) and the chosen solvent (e.g., isopropanol).

-

Addition of Nucleophile: Add the substituted aniline (1.1 eq) to the mixture. If the aniline is a salt, a base may be required to liberate the free amine.

-

Heating: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and stir.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-7,8-dichloroquinazoline derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Biological Activity and Therapeutic Potential

Quinazoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[10][11] The primary focus for many research programs, however, has been their potent activity as protein kinase inhibitors.[12]

Mechanism of Action: Targeting Protein Kinases

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers.[13] Quinazoline-based inhibitors are designed to compete with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade and inhibiting tumor growth.[3]

The quinazoline scaffold is particularly well-suited for this role. The N1 and N3 atoms of the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a key interaction for potent inhibition.[1] The substituent at the C4 position extends into a hydrophobic pocket, and modifications here are critical for determining the inhibitor's potency and selectivity for different kinases.[2]

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For quinazoline-based kinase inhibitors, several key trends have emerged:

-

C4-Substitution: The nature of the substituent at the C4 position is a primary determinant of activity. Small, hydrophobic groups, particularly substituted anilines, are often favored for potent inhibition of tyrosine kinases like EGFR.[2]

-

C6 and C7-Substitutions: Modifications at the C6 and C7 positions, which are directed towards the solvent-exposed region of the ATP binding site, are used to fine-tune solubility and pharmacokinetic properties.[3]

-

C8-Substitution: The C8 position, occupied by a chlorine atom in our core scaffold, is less commonly explored but offers an additional vector for modification to potentially improve selectivity or overcome resistance mutations.

Table of Biological Activities

The following table summarizes the activity of representative quinazoline derivatives against various cancer cell lines and kinases.

| Compound Structure | Target/Cell Line | Activity (IC₅₀) | Reference |

| Gefitinib | EGFR | 2-37 nM | [1] |

| Erlotinib | EGFR | 2 nM | [1] |

| Lapatinib | EGFR/HER2 | 10.8/9.8 nM | [1] |

| Compound 25 | CDK9 | 0.142 µM | [14] |

| Compound 18 | EGFRwt | 10.29 nM | [2] |

This table presents data for well-known quinazoline drugs and recently published derivatives to illustrate the potential of this scaffold. The development of novel 4,7,8-trichloroquinazoline analogs would aim to discover compounds with similar or improved activity profiles.

Part 4: Future Directions and Conclusion

The 4,7,8-trichloroquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven success of the broader quinazoline class, makes it an attractive core for drug discovery campaigns.

Future research in this area should focus on:

-

Exploring Diverse Nucleophiles: Expanding the library of C4-substituted analogs with novel and diverse nucleophiles to probe new areas of chemical space.

-

Targeting Kinase Resistance: Designing derivatives that can inhibit mutated forms of kinases that are resistant to current therapies.

-

Expanding Therapeutic Areas: While oncology is a major focus, the broad biological activity of quinazolines suggests that derivatives of this core could be explored for infectious diseases, inflammatory disorders, and other conditions.[15]

References

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 869.

-

Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

-

Kaur, R., et al. (2016). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

-

Gupta, H., et al. (2020). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

Asghari, S., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Retrieved from [Link]

-

Ioniță, P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]

-